molecular formula C14H29N3 B14631176 2-(2-Nonyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine CAS No. 57151-49-2

2-(2-Nonyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine

Cat. No.: B14631176
CAS No.: 57151-49-2
M. Wt: 239.40 g/mol
InChI Key: UXMMZECSDNWPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nonyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is a compound belonging to the imidazole family, which is known for its diverse range of chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nonyl group attached to the imidazole ring, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nonyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of nonylamine with glyoxal and ammonia, which forms the imidazole ring. The reaction conditions often include mild temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nonyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups like halogens or alkyl chains .

Scientific Research Applications

2-(2-Nonyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials

Properties

CAS No.

57151-49-2

Molecular Formula

C14H29N3

Molecular Weight

239.40 g/mol

IUPAC Name

2-(2-nonyl-4,5-dihydroimidazol-1-yl)ethanamine

InChI

InChI=1S/C14H29N3/c1-2-3-4-5-6-7-8-9-14-16-11-13-17(14)12-10-15/h2-13,15H2,1H3

InChI Key

UXMMZECSDNWPRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NCCN1CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.